2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Overview
Description
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide is a useful research compound. Its molecular formula is C18H19F3N6O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Janus Kinase 3 Inhibitor for Rheumatoid Arthritis : VX-509 has been investigated as an oral Janus kinase 3 inhibitor in patients with rheumatoid arthritis. This application is significant because patients with rheumatoid arthritis often require multiple medications, raising the potential for drug-drug interactions (DDIs). VX-509 has shown an increase in the systemic concentration of certain drugs, such as midazolam, atorvastatin, and methyl-prednisolone, due to its metabolism by aldehyde oxidase, leading to time-dependent inhibition (TDI) of drug-metabolizing enzymes (Zetterberg et al., 2016).
Synthesis of Pyridinyl-Pyrimidinamine Derivatives : The compound is a part of a broader category of pyridinyl-pyrimidinamine derivatives, which have been synthesized for various applications. The synthesis methods and the reactivity of these compounds have been extensively explored (Mazik & Zieliński, 1996).
Inhibitory Activity Against Src Family-Selective Tyrosine Kinase : Pyrrolo[2,3-d]pyrimidine derivatives, closely related to this compound, have been studied for their inhibitory activity against SFK enzymes. These compounds have potential applications in the treatment of diseases where SFK enzymes are implicated (Dinçer et al., 2013).
Potential in Antimicrobial Applications : Derivatives of pyrimidine, such as those structurally related to VX-509, have been explored for their antimicrobial potential. These studies are crucial in the search for new antimicrobial agents (Farag et al., 2009).
Synthesis and Evaluation for Insecticidal and Antibacterial Potential : Synthesis of pyrimidine-linked heterocyclic compounds and their evaluation for insecticidal and antibacterial potential have been reported. This highlights the diverse biological activity and potential applications of these compounds (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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